

# Spectroscopic Analysis of 4-tert-Butylcyclohexylamine: A Technical Guide

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## Compound of Interest

Compound Name: **4-tert-Butylcyclohexylamine**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-tert-Butylcyclohexylamine**, a key intermediate in pharmaceutical synthesis and a valuable model compound for stereochemical studies. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification, characterization, and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-tert-Butylcyclohexylamine**, particularly for distinguishing between its cis and trans isomers. The bulky tert-butyl group effectively locks the cyclohexane ring in a specific chair conformation, leading to distinct chemical shifts for the axial and equatorial protons and carbons.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-tert-Butylcyclohexylamine** provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the stereochemistry of the amine group.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **4-tert-Butylcyclohexylamine** Isomers

Assignment	trans-4-tert- Butylcyclohexylamine	cis-4-tert- Butylcyclohexylamine
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
Frequency	(Not Specified)	(Not Specified)
tert-Butyl (9H, s)	~0.86 ppm	~0.86 ppm
Cyclohexyl H1 (1H, tt)	~2.65 ppm	~3.10 ppm
Cyclohexyl H2, H6 (axial, 2H)	~1.00 ppm	(Not Clearly Resolved)
Cyclohexyl H2, H6 (equatorial, 2H)	~1.85 ppm	(Not Clearly Resolved)
Cyclohexyl H3, H5 (axial, 2H)	~1.15 ppm	(Not Clearly Resolved)
Cyclohexyl H3, H5 (equatorial, 2H)	~2.00 ppm	(Not Clearly Resolved)
Cyclohexyl H4 (1H, tt)	~1.05 ppm	(Not Clearly Resolved)
-NH <sub>2</sub> (2H, br s)	~1.20 ppm	~1.20 ppm

Note: The chemical shifts for the cyclohexyl protons other than H1 are complex and often overlap, appearing as multiplets. The values presented are approximate and may vary depending on the specific instrument and experimental conditions.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the cyclohexane ring carbons are particularly sensitive to the cis/trans isomerism.

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **4-tert-Butylcyclohexylamine** Isomers

Assignment	trans-4-tert- Butylcyclohexylamine	cis-4-tert- Butylcyclohexylamine
Solvent	CDCl <sub>3</sub>	CDCl <sub>3</sub>
C1 (CH-NH <sub>2</sub> )	~50.5 ppm	~46.0 ppm
C2, C6	~36.5 ppm	~30.0 ppm
C3, C5	~28.0 ppm	~25.5 ppm
C4 (CH-C(CH <sub>3</sub> ) <sub>3</sub> )	~48.0 ppm	~48.0 ppm
C(CH <sub>3</sub> ) <sub>3</sub>	~32.5 ppm	~32.5 ppm
C(CH <sub>3</sub> ) <sub>3</sub>	~27.5 ppm	~27.5 ppm

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-tert-Butylcyclohexylamine** is characterized by the absorptions of the amine (N-H) and alkyl (C-H) groups. As a primary amine, it exhibits two N-H stretching bands.[\[1\]](#)[\[2\]](#)

Table 3: Key IR Absorption Bands for **4-tert-Butylcyclohexylamine**

Frequency (cm <sup>-1</sup> )	Vibration Mode	Intensity
~3360 and ~3280	N-H Asymmetric and Symmetric Stretching	Medium
2960-2850	C-H Stretching (Alkyl)	Strong
~1600	N-H Bending (Scissoring)	Medium
1470-1450	C-H Bending (Alkyl)	Medium
~1365	C-H Bending (tert-Butyl)	Medium
1250-1020	C-N Stretching	Medium-Weak
910-665	N-H Wagging	Broad, Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-tert-Butylcyclohexylamine**, electron ionization (EI) leads to the formation of a molecular ion and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of **4-tert-Butylcyclohexylamine**

m/z	Proposed Fragment	Relative Abundance
155	$[M]^+$ (Molecular Ion)	Low
140	$[M - \text{CH}_3]^+$	Moderate
99	$[M - \text{C}_4\text{H}_8]^+$ (Loss of isobutylene)	Moderate
57	$[\text{C}_4\text{H}_9]^+$ (tert-Butyl cation)	High
56	$[\text{C}_4\text{H}_8]^+$ or $[M - \text{C}_5\text{H}_{11}\text{N}]^+$	Very High (Base Peak) <sup>[3]</sup>
43	$[\text{C}_3\text{H}_7]^+$	High <sup>[3]</sup>
41	$[\text{C}_3\text{H}_5]^+$	High <sup>[3]</sup>

## Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve approximately 10-20 mg of **4-tert-Butylcyclohexylamine** in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- The use of a deuterated solvent is essential to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum and to provide a lock signal for the spectrometer.

- Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (Typical for a 400 MHz spectrometer):

- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single pulse.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
  - Spectral width: ~12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled single pulse.
  - Number of scans: 1024 or more, depending on the sample concentration.
  - Relaxation delay: 2-5 seconds.
  - Spectral width: ~220 ppm.

## FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of neat **4-tert-Butylcyclohexylamine** onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently press to form a thin liquid film between the plates.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly onto the ATR crystal.

Instrument Parameters:

- Scan range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of scans: 16-32.
- A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

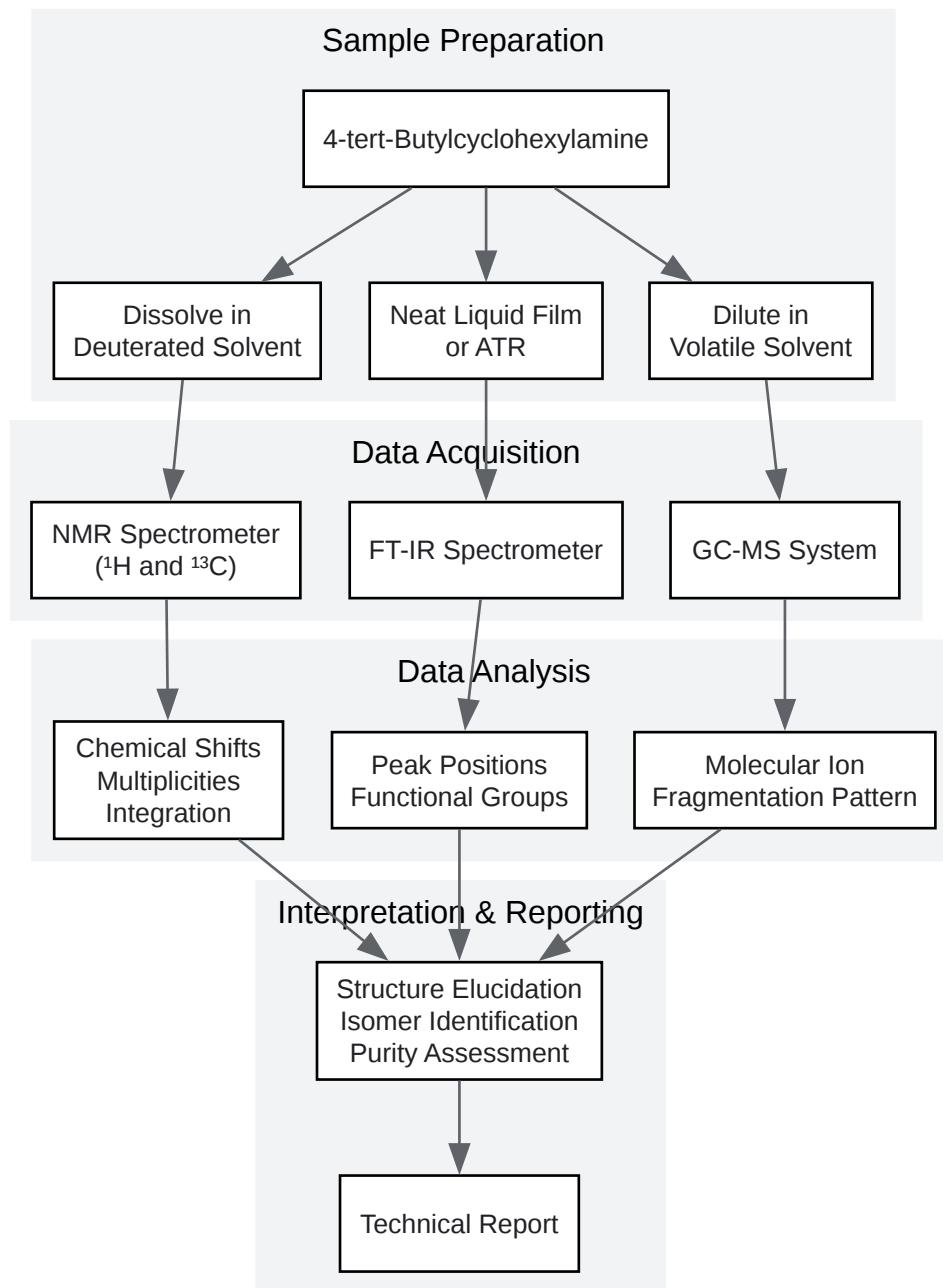
- Prepare a dilute solution of **4-tert-Butylcyclohexylamine** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

### Instrument Parameters (Typical):

- Gas Chromatograph:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
  - Injector temperature: 250 °C.
  - Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
  - Carrier gas: Helium at a constant flow rate.
- Mass Spectrometer:
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Mass range: m/z 35-300.
  - Scan speed: ~1-2 scans/second.

## Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-tert-Butylcyclohexylamine**.



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